molecular formula C6H3BrClN3 B2755703 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine CAS No. 1019025-49-0

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine

Cat. No. B2755703
CAS RN: 1019025-49-0
M. Wt: 232.47
InChI Key: KLWTUOYAZYFGJZ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3 . It has a molecular weight of 232.47 . It is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom and a chlorine atom attached to an imidazo[1,2-a]pyrimidine core . The average mass of the molecule is 232.465 Da, and the monoisotopic mass is 230.919876 Da .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 232.47 . The average mass of the molecule is 232.465 Da, and the monoisotopic mass is 230.919876 Da .

Scientific Research Applications

Synthesis and Functionalization Techniques

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Jamal Koubachi et al. (2008) demonstrated its utility in the efficient palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines. This method allows for the synthesis of polyfunctional compounds by facilitating direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridine derivatives under optimized conditions, highlighting the compound's role in synthesizing derivatives with potential pharmaceutical applications (Koubachi et al., 2008).

Applications in Heterocyclic Chemistry

The versatility of this compound extends to the creation of diverse heterocyclic frameworks. For instance, Wenjie Li et al. (2003) utilized it for palladium-catalyzed regioselective arylation, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This process underscores the compound's significance in developing novel heterocyclic compounds with varied functional groups, which are crucial in drug discovery and development processes (Li et al., 2003).

Contribution to Organic Synthesis

P. M. Kochergin et al. (2000) explored the synthesis of imidazo[1,2-a]pyrimidine derivatives by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, including bromine, leading to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines. This work demonstrates the compound's utility in the broader context of organic synthesis, where it enables the generation of structurally diverse molecules through halogenation and other modifications, showcasing its importance in synthetic organic chemistry (Kochergin et al., 2000).

properties

IUPAC Name

6-bromo-3-chloroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWTUOYAZYFGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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